Renal DHP-I Stability Deficit vs. Meropenem Drives Mandatory Co-Formulation with Cilastatin
Imipenem is highly susceptible to hydrolysis by human renal dehydropeptidase-I (DHP-I), a characteristic that significantly differentiates it from later carbapenems. Quantitative analysis demonstrates that meropenem is four times more resistant to hydrolysis by human DHP-I than imipenem [1]. Consequently, imipenem administered alone exhibits negligible urinary recovery of active drug, whereas co-administration with the DHP-I inhibitor cilastatin restores urinary recovery of active imipenem to approximately 70% of the administered dose [2][3].
| Evidence Dimension | Resistance to hydrolysis by human renal DHP-I |
|---|---|
| Target Compound Data | Relative hydrolysis rate (normalized baseline) |
| Comparator Or Baseline | Meropenem: 4-fold higher resistance to human DHP-I |
| Quantified Difference | Meropenem is 4 times more resistant to human DHP-I hydrolysis |
| Conditions | In vitro enzymatic assay using human renal DHP-I |
Why This Matters
This metabolic vulnerability is not just a pharmacokinetic nuance; it is a procurement-defining characteristic requiring the co-sourcing of cilastatin, which fundamentally impacts formulation design, inventory management, and experimental protocols.
- [1] Fukasawa, M., Sumita, Y., Harabe, E. T., Tanio, T., Nouda, H., Kohzuki, T., Okuda, T., Matsumura, H., & Sunagawa, M. (1992). Stability of meropenem and effect of 1β-methyl substitution on its stability in the presence of renal dehydropeptidase I. Antimicrobial agents and chemotherapy, 36(7), 1577–1579. View Source
- [2] Indian Pediatrics. (n.d.). Imipenem-Cilastatin. Retrieved from https://www.indianpediatrics.net View Source
- [3] Norrby, S. R., Alestig, K., Björnegård, B., Burman, L. A., Ferber, F., Huber, J. L., Jones, K. H., Kahan, F. M., Kahan, J. S., Kropp, H., & et al. (1983). Urinary recovery of N-formimidoyl thienamycin (MK0787) as affected by coadministration of N-formimidoyl thienamycin dehydropeptidase inhibitors. Antimicrobial agents and chemotherapy, 23(2), 300–307. View Source
